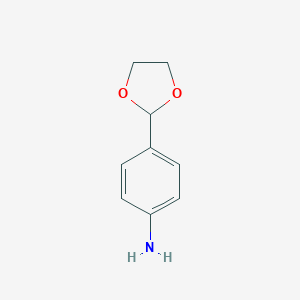

4-(1,3-Dioxolan-2-yl)anilin

Übersicht

Beschreibung

4-(1,3-Dioxolan-2-yl)aniline: is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is characterized by the presence of a 1,3-dioxolane ring attached to an aniline moiety. This compound is used as a reagent in various chemical reactions and has applications in the preparation of luminogens and fluorescent polyimides .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is primarily utilized as an intermediate in organic synthesis. Its ability to participate in palladium-catalyzed cross-coupling reactions makes it valuable for constructing complex organic molecules. This includes:

- Suzuki-Miyaura Coupling : 4-(1,3-Dioxolan-2-yl)aniline can be synthesized through reactions involving boronic acids, facilitating the formation of carbon-carbon bonds essential for building larger structures in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that 4-(1,3-Dioxolan-2-yl)aniline exhibits potential biological activities, including:

- Antimicrobial Properties : Studies suggest that compounds similar to 4-(1,3-Dioxolan-2-yl)aniline may interact with specific molecular targets within cells, potentially altering enzyme activities or receptor functions, leading to antimicrobial effects.

- Anticancer Activity : Preliminary investigations have shown that derivatives of this compound may possess anticancer properties, making them candidates for further development in cancer therapeutics.

Case Studies and Research Findings

Wirkmechanismus

Target of Action

It is used as a reagent in the preparation of luminogens and fluorescent polyimides . It is also used in the preparation of a novel class of small molecule caspase-3 inhibitors . Caspase-3 is a crucial enzyme in apoptosis, or programmed cell death, and inhibiting it can have significant effects on cell survival and proliferation .

Mode of Action

As a reagent, it likely interacts with other compounds to form new chemical structures. When used in the synthesis of caspase-3 inhibitors, it may contribute to the formation of a compound that can bind to and inhibit the action of caspase-3 .

Biochemical Pathways

If it is involved in the synthesis of caspase-3 inhibitors, it could indirectly affect the apoptosis pathway by reducing the activity of caspase-3 .

Pharmacokinetics

Its physicochemical properties suggest that it has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

As a reagent in the synthesis of caspase-3 inhibitors, it may contribute to the inhibition of apoptosis, potentially affecting cell survival and proliferation .

Action Environment

It is recommended to be stored under an inert atmosphere and at room temperature , suggesting that exposure to oxygen and extreme temperatures may affect its stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)aniline typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then reduced to the amine using a reducing agent such as hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production methods for 4-(1,3-Dioxolan-2-yl)aniline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the acetal intermediate followed by reduction to the amine. The reaction conditions are optimized for efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1,3-Dioxolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines.

Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.

Vergleich Mit ähnlichen Verbindungen

- 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline

- 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline

Comparison:

- 4-(1,3-Dioxolan-2-yl)aniline is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a different reactivity profile and is used in specialized applications such as the preparation of luminogens and fluorescent polyimides .

Biologische Aktivität

4-(1,3-Dioxolan-2-yl)aniline is a compound containing a dioxolane ring, which has garnered interest due to its potential biological activities. The dioxolane moiety is known for its versatility in medicinal chemistry, often serving as a scaffold for various therapeutic agents. This article explores the biological activity of 4-(1,3-Dioxolan-2-yl)aniline, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of 4-(1,3-Dioxolan-2-yl)aniline typically involves the acetalization of an appropriate aniline derivative with a dioxolane precursor. For instance, starting from 3-nitrobenzaldehyde, the compound can be synthesized through a series of reactions involving ethylene glycol and acid catalysis under reflux conditions . The final product is purified using standard techniques such as recrystallization or chromatography.

Antibacterial and Antifungal Properties

Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial and antifungal activities. A study highlighted that various derivatives of 1,3-dioxolanes showed excellent antifungal activity against Candida albicans and substantial antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Biological Activity of 4-(1,3-Dioxolan-2-yl)aniline Derivatives

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| 4-(1,3-Dioxolan-2-yl)aniline | 625 - 1250 (against S. aureus) | Significant against C. albicans |

| Other derivatives (e.g., 1-8) | Various (up to 625 for some) | Excellent against C. albicans |

The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against specific pathogens.

The biological effects of 4-(1,3-Dioxolan-2-yl)aniline may involve multiple mechanisms. The presence of the dioxolane ring can enhance membrane permeability or interfere with metabolic pathways in microorganisms. Additionally, its structural similarity to known antifungal agents suggests potential interactions with fungal cell wall synthesis or function .

Case Studies

A notable study investigated the synthesis and biological evaluation of various 1,3-dioxolanes, including those derived from anilines. The results demonstrated that certain compounds exhibited remarkable antibacterial properties with MIC values comparable to established antibiotics .

Another study focused on the enantiomeric forms of dioxolane derivatives, revealing that chirality significantly influences biological activity. Specific enantiomers showed enhanced efficacy against bacterial strains compared to their racemic counterparts .

Eigenschaften

IUPAC Name |

4-(1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTSXXZWXWHAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456105 | |

| Record name | 4-(1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19073-14-4 | |

| Record name | 4-(1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.